molecular formula C24H26N4O2S2 B12447375 N,N'-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide

N,N'-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide

Cat. No.: B12447375
M. Wt: 466.6 g/mol
InChI Key: MGNLNWOYSVYUKC-UHFFFAOYSA-N
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Description

N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of two benzothiophene moieties, each substituted with a cyano group, and linked through a hexanediamide chain. Benzothiophenes are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

Molecular Formula

C24H26N4O2S2

Molecular Weight

466.6 g/mol

IUPAC Name

N,N'-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide

InChI

InChI=1S/C24H26N4O2S2/c25-13-17-15-7-1-3-9-19(15)31-23(17)27-21(29)11-5-6-12-22(30)28-24-18(14-26)16-8-2-4-10-20(16)32-24/h1-12H2,(H,27,29)(H,28,30)

InChI Key

MGNLNWOYSVYUKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCCC4)C#N)C#N

Origin of Product

United States

Preparation Methods

The synthesis of N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide can be achieved through a multi-step synthetic route. One common method involves the initial preparation of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene, which is then reacted with hexanediamine under specific conditions to form the desired compound. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like potassium hydroxide to facilitate the formation of the hexanediamide linkage .

Chemical Reactions Analysis

N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. For example, it has been shown to inhibit enzymes involved in inflammatory processes, making it a potential candidate for anti-inflammatory drug development .

Comparison with Similar Compounds

N,N’-bis(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)hexanediamide can be compared with other similar compounds such as:

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